molecular formula C15H22N2O B1416956 4-(Piperidin-4-yl)-N-(propan-2-yl)benzamide CAS No. 2137860-95-6

4-(Piperidin-4-yl)-N-(propan-2-yl)benzamide

Cat. No. B1416956
CAS RN: 2137860-95-6
M. Wt: 246.35 g/mol
InChI Key: MEUAAZHUXXWDQH-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)-N-(propan-2-yl)benzamide, also known as 4-Piperidyl-N-propylbenzamide (4-PNPB), is an organic compound with a wide range of applications in scientific research. It is used as a chemical reagent, an intermediate in synthesis, and as a model compound for studying the properties of other compounds. 4-PNPB has been studied extensively, and its synthesis and reaction pathways have been well documented.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Bioactivity : A study by (Khatiwora et al., 2013) explored the synthesis of novel benzamides, including derivatives of 4-(Piperidin-4-yl)-N-(propan-2-yl)benzamide, and their metal complexes. These complexes showed promising antibacterial activity against various bacterial strains.

Pharmacological Properties

  • CCR5 Antagonists : Several studies focused on the preparation of N-allyl-4-piperidyl benzamide derivatives as non-peptide CCR5 antagonists, which can be significant in treatments targeting the CCR5 receptor. These compounds were synthesized and characterized for their biological activities (Cheng De-ju, 2014); (Cheng De-ju, 2015).

  • Antidepressant and Anti-Acetylcholinesterase Activity : A study by (Sugimoto et al., 1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, demonstrating significant anti-acetylcholinesterase activity and potential as antidepressants.

  • Serotonin 4 Receptor Agonists : Research by (Sonda et al., 2004) and (Sonda et al., 2003) synthesized benzamide derivatives as selective serotonin 4 receptor agonists with implications in gastrointestinal motility.

Molecular Mechanisms and Effects

  • δ-Opioid Mechanisms : The study by (Nozaki et al., 2012) on novel δ-opioid agonists explored their analgesic effects and mechanisms in mice, providing insights into opioid receptor interactions.

  • Cell Cycle Inhibitors : A study by (Hou et al., 2015) evaluated N‐(piperidine‐4‐yl)benzamide derivatives as potential cell cycle inhibitors in HepG2 cells, indicating their use in cancer treatment.

Antipsychotic Potential

  • Novel Benzamide Derivatives : Research by (Mingshuo Xu et al., 2019) and (Norman et al., 1996) synthesized and evaluated benzamide derivatives for their potential as antipsychotic agents.

properties

IUPAC Name

4-piperidin-4-yl-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-11(2)17-15(18)14-5-3-12(4-6-14)13-7-9-16-10-8-13/h3-6,11,13,16H,7-10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUAAZHUXXWDQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-4-yl)-N-(propan-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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